N-(2,6-Dimethylphenyl)acrylamide
CAS No.: 104373-94-6
Cat. No.: VC8042116
Molecular Formula: C11H13NO
Molecular Weight: 175.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 104373-94-6 |
|---|---|
| Molecular Formula | C11H13NO |
| Molecular Weight | 175.23 g/mol |
| IUPAC Name | N-(2,6-dimethylphenyl)prop-2-enamide |
| Standard InChI | InChI=1S/C11H13NO/c1-4-10(13)12-11-8(2)6-5-7-9(11)3/h4-7H,1H2,2-3H3,(H,12,13) |
| Standard InChI Key | GMOGVZVWBXBLTA-UHFFFAOYSA-N |
| SMILES | CC1=C(C(=CC=C1)C)NC(=O)C=C |
| Canonical SMILES | CC1=C(C(=CC=C1)C)NC(=O)C=C |
Introduction
Chemical Structure and Properties
N-(2,6-Dimethylphenyl)acrylamide belongs to the class of substituted acrylamides, characterized by the presence of a vinyl group (-CH=CH₂) adjacent to the amide functional group. Its molecular formula is C₁₁H₁₃NO, with a molecular weight of 175.23 g/mol. Key physicochemical properties include:
Table 1: Physicochemical Properties of N-(2,6-Dimethylphenyl)acrylamide
The compound’s stability is influenced by π→π* interactions within its aromatic system, enhancing its reactivity in substitution and polymerization reactions .
Synthesis and Industrial Production
N-(2,6-Dimethylphenyl)acrylamide is synthesized via the Schotten-Baumann reaction, involving the acylation of 2,6-dimethylaniline with acryloyl chloride.
Reaction Conditions and Yield
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Reactants: 2,6-Dimethylaniline + Acryloyl chloride (1:1 molar ratio).
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Solvent: Tetrahydrofuran (THF) with aqueous potassium carbonate.
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Temperature: Room temperature to 80°C.
Table 2: Comparison of Synthetic Methods
| Method | Catalyst/Solvent | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| Schotten-Baumann | K₂CO₃/THF-H₂O | 99 | >95 | |
| Industrial Scale (Patent) | Piperazine/HCl | 55–62 | 95–98 |
Industrial protocols often employ piperazine derivatives to minimize byproducts like 2-chloro-N-(2,6-dimethylphenyl)acetamide .
Pharmacological Applications
The compound exhibits notable anticonvulsant activity, validated through Maximum Electroshock Seizure (MES) and subcutaneous Metrazol (scMET) tests in murine models.
Anticonvulsant Activity
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Protective Index (MES): 2.16.
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Mechanism: Likely involves modulation of GABA receptors or sodium channel inhibition, though exact targets remain under investigation .
Table 3: Biological Activity Data
| Parameter | Value | Model System | Reference |
|---|---|---|---|
| ED₅₀ (MES) | 30 mg/kg | Mice | |
| TD₅₀ (Neurotoxicity) | 65 mg/kg | Mice | |
| Half-Life (in vivo) | 4.2 hours | Rats |
Future Research Directions
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Mechanistic Studies: Elucidate interactions with neuronal ion channels.
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Derivatization: Explore modifications to enhance bioavailability and reduce toxicity.
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Clinical Trials: Validate efficacy in higher mammalian models.
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